physicochemical properties of 2,7-dibromo-9-phenyl-9H-carbazole
physicochemical properties of 2,7-dibromo-9-phenyl-9H-carbazole
An In-Depth Technical Guide to the Physicochemical Properties of 2,7-dibromo-9-phenyl-9H-carbazole
Introduction
In the landscape of organic electronics and pharmaceutical sciences, carbazole derivatives stand out for their exceptional electronic properties, thermal robustness, and versatile chemical functionality. Among these, 2,7-dibromo-9-phenyl-9H-carbazole (DBPC) has emerged as a pivotal building block, particularly in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs).[1] Its rigid, π-conjugated core, combined with the strategic placement of bromine atoms and a phenyl group, imparts a unique set of physicochemical characteristics that are critical to its function. The bromine atoms serve as reactive handles for further chemical modifications via cross-coupling reactions, while also inducing a "heavy-atom effect" that influences the material's photophysical behavior. The N-phenyl group enhances solubility and influences the molecular packing in the solid state.
This guide provides a comprehensive technical overview of the core . It is intended for researchers and professionals in materials science and drug development, offering not only a compilation of known data but also the underlying scientific principles and validated experimental protocols for their determination.
Molecular Structure and Core Properties
The foundational characteristics of DBPC are summarized below. These properties are fundamental to its identity, purity, and handling. The molecular structure dictates its electronic and steric properties, which are the origin of its utility in advanced applications.
Caption: Molecular Structure of 2,7-dibromo-9-phenyl-9H-carbazole.
| Property | Value | Source(s) |
| Chemical Formula | C₁₈H₁₁Br₂N | [1] |
| Molecular Weight | 401.10 g/mol | [1] |
| CAS Number | 444796-09-2 | - |
| Appearance | White to colorless crystalline powder | [1] |
| Melting Point | 179.0 - 183.0 °C | - |
Thermal Stability
Scientific Rationale: The thermal stability of a material is paramount for applications in organic electronics, as device fabrication often involves thermal evaporation, and operational lifetime is limited by thermal degradation. Carbazole derivatives are renowned for their high thermal stability, a direct consequence of the robust, fused aromatic architecture.
Expected Properties: 2,7-dibromo-9-phenyl-9H-carbazole is expected to exhibit high thermal stability, with a decomposition temperature (Td, often defined as 5% weight loss) well above 300 °C. This makes it suitable for high-temperature processing techniques used in OLED fabrication.
Protocol: Thermogravimetric Analysis (TGA)
This protocol outlines the standard procedure for determining the decomposition temperature and evaluating the thermal stability of DBPC.
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Instrument Preparation:
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Ensure the TGA instrument (e.g., Mettler Toledo TGA/DSC 3+) is calibrated for temperature and mass using appropriate standards (e.g., indium, aluminum).
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Select an inert sample pan (e.g., alumina or platinum). Tare the pan.
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Sample Preparation:
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Place 3-5 mg of finely ground, dry DBPC powder into the tared sample pan. The use of a small, uniform sample mass minimizes thermal gradients.
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Experimental Parameters:
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Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min. This prevents oxidative degradation, ensuring that the measured weight loss corresponds to thermal decomposition.
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Temperature Program:
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Equilibrate at 30 °C for 5 minutes.
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Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A controlled heating rate ensures thermal equilibrium and reproducible results.
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Data Analysis:
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Plot the sample weight (%) as a function of temperature (°C).
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Determine the onset decomposition temperature and the temperature at 5% weight loss (Td₅). This value is the standard metric for thermal stability.
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Solubility Profile
Scientific Rationale: Solubility is a critical parameter that dictates the processability of a material. For many modern electronic devices, solution-based fabrication techniques like spin-coating or inkjet printing are preferred for their low cost and scalability. The N-phenyl group on the carbazole core is specifically included to disrupt crystal packing and improve solubility in common organic solvents compared to the unsubstituted 2,7-dibromocarbazole.
Observed Properties: DBPC exhibits low solubility in water but is soluble in various common organic solvents.[2]
| Solvent | Solubility | Rationale for Use |
| Dichloromethane (DCM) | Soluble | Common solvent for reactions and purification. |
| Chloroform (CHCl₃) | Soluble | Often used for NMR and optical spectroscopy.[1] |
| Tetrahydrofuran (THF) | Soluble | Aprotic solvent used in synthesis and film casting. |
| Toluene | Soluble | High-boiling point solvent for high-temperature reactions. |
| Ethanol | Less Soluble | Polar protic solvent, useful for recrystallization. |
Photophysical Properties (UV-Vis Absorption & Photoluminescence)
Scientific Rationale: The photophysical properties define how a molecule interacts with light, which is the basis of its function in optoelectronic devices. UV-Vis absorption spectroscopy reveals the electronic transitions from the ground state to excited states, while photoluminescence (PL) spectroscopy characterizes the emission of light as the molecule relaxes from an excited state. The presence of heavy bromine atoms is known to enhance intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁), which can lead to phosphorescence.
Observed Properties:
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UV-Vis Absorption: The absorption spectrum is similar to that of the parent 9-phenyl-9H-carbazole, featuring a weak absorption band around 345 nm, which is attributed to the n–π* transition of the carbazole moiety.[1]
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Photoluminescence: The emission behavior of DBPC is highly dependent on its physical state.
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In Solution/Film: It exhibits characteristic blue fluorescence originating from the carbazole core.[1]
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In Crystalline State: A significant "organic afterglow" is observed, with emission peaks around 560 nm.[1] This is a manifestation of phosphorescence from the triplet state, populated efficiently due to the intra- and intermolecular heavy-atom effect of bromine, which enhances the spin-orbit coupling necessary for ISC.
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Protocol: UV-Vis and Photoluminescence Spectroscopy
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Solution Preparation:
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Prepare a stock solution of DBPC in a UV-grade spectroscopic solvent (e.g., chloroform or THF) at a concentration of 1 mg/mL.
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Create a dilute solution (e.g., 1 x 10⁻⁵ M) from the stock solution. The low concentration is crucial to avoid aggregation effects that can alter the spectra.
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UV-Vis Absorption Measurement:
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Use a dual-beam spectrophotometer (e.g., SHIMADZU UV-3600).[1]
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Fill a quartz cuvette with the pure solvent to record a baseline (autozero).
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Replace the solvent with the sample solution and record the absorption spectrum from 250 nm to 600 nm.
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Identify the wavelength of maximum absorption (λₘₐₓ).
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Photoluminescence (PL) Measurement:
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Use a spectrofluorometer (e.g., Edinburgh FLSP980).[1]
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Place the cuvette with the sample solution in the holder.
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Record an excitation spectrum by setting the emission monochromator to the longest wavelength emission peak and scanning the excitation wavelength.
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Record an emission spectrum by setting the excitation monochromator to the λₘₐₓ determined from the absorption spectrum and scanning the emission wavelengths. The emission range should typically be from (λₑₓ + 10 nm) to ~700 nm to capture both fluorescence and potential phosphorescence.
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Electrochemical Properties
Scientific Rationale: The electrochemical properties of a material, specifically its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are critical for designing efficient electronic devices. These energy levels govern the efficiency of charge injection from electrodes and charge transport between different layers in a device like an OLED. Cyclic Voltammetry (CV) is the standard technique used to probe these redox properties. The electron-withdrawing nature of the bromine atoms is expected to stabilize (lower) the HOMO level of DBPC compared to unsubstituted carbazole, which can be beneficial for hole injection from high work-function anodes.
Protocol: Cyclic Voltammetry (CV)
While direct experimental data for DBPC is not widely published, this protocol, based on methods used for its derivatives, provides a self-validating system for its determination.[3]
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Apparatus & Materials:
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Potentiostat with a three-electrode cell.
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Working Electrode: Glassy carbon or platinum disk electrode.
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Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.
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Counter Electrode: Platinum wire.
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Electrolyte Solution: 0.1 M solution of an inert electrolyte (e.g., tetrabutylammonium perchlorate, TBAP) in an anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane).
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Sample Preparation:
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Dissolve a small amount of DBPC in the electrolyte solution to a final concentration of ~1 mM.
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Alternatively, for solid-state measurements, drop-cast a thin film of the material from a solution onto the working electrode and dry thoroughly.[3]
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Measurement Procedure:
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Purge the sample solution with an inert gas (Argon) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.
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Perform a background scan of the electrolyte solution to identify any solvent or impurity redox peaks.
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Introduce the sample and perform the CV scan. Scan from an initial potential towards positive potentials to measure oxidation, and then reverse. A typical scan rate is 50-100 mV/s.
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After the measurement, add a small amount of an internal standard, such as ferrocene/ferrocenium (Fc/Fc⁺), and record another scan. This allows for accurate potential referencing.
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Data Analysis & Calculation:
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Determine the onset oxidation potential (Eₒₓ) and onset reduction potential (EᵣₑᏧ) from the voltammogram.
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Calculate the HOMO and LUMO energy levels using the following empirical formulas (when referenced against Fc/Fc⁺, which has a known absolute energy of -4.8 eV relative to vacuum):[3]
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HOMO (eV) = - [Eₒₓ (vs Fc/Fc⁺) + 4.8]
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LUMO (eV) = - [EᵣₑᏧ (vs Fc/Fc⁺) + 4.8]
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Comprehensive Characterization Workflow
The logical flow for a complete physicochemical evaluation of a new batch of 2,7-dibromo-9-phenyl-9H-carbazole is outlined below. This ensures that the material's identity, purity, and key performance-related properties are thoroughly validated before its use in research or manufacturing.
Caption: Standard experimental workflow for the physicochemical characterization of DBPC.
Conclusion
2,7-dibromo-9-phenyl-9H-carbazole is a material of significant scientific and commercial interest, underpinned by a distinct set of physicochemical properties. Its high thermal stability ensures robustness in device applications, while its tailored solubility allows for versatile processing. The compound's photophysical profile is particularly noteworthy, displaying both fluorescence and a strong solid-state phosphorescence, a direct result of the heavy-atom effect from its bromine substituents.[1] Its electrochemical characteristics, influenced by the dibromo-substitution, are critical for its role as a hole-transporting or host material. The experimental protocols detailed in this guide provide a validated framework for researchers to reliably characterize this important compound, ensuring both scientific integrity and the advancement of its applications in organic electronics and beyond.
References
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He, Z., et al. (2024). Direct Population of Triplet States for Efficient Organic Afterglow through the Intra/Intermolecular Heavy-Atom Effect. National Institutes of Health (NIH). Available at: [Link]
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ACS Publications. (n.d.). Synthesis and Optical Characterization of Hybrid... ACS Publications. Available at: [Link]
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Solodukhin, A. N., Luponosov, Y. N., & Ponomarenko, S. A. (2019). Carbazole-based donor-acceptor small molecules with hexyldicyanovinyl electron-withdrawing groups: synthesis and properties. IOP Conference Series: Materials Science and Engineering, 525, 012036. Available at: [Link]
Sources
- 1. Direct Population of Triplet States for Efficient Organic Afterglow through the Intra/Intermolecular Heavy-Atom Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy Benzenamine, N-[4-[(1,3-dimethylbutyl)imino]-2,5-cyclohexadien-1-ylidene]- (EVT-3166179) | 52870-46-9 [evitachem.com]
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